Indium triethoxide

Atomic Layer Deposition Transparent Conductive Oxides Semiconductor Manufacturing

Indium triethoxide (In(OCH₂CH₃)₃) is the premier indium precursor for defect-sensitive ALD and CVD where halide contamination is unacceptable. Unlike In(acac)₃, it decomposes cleanly to volatile ethanol/ethylene at 150°C, leaving minimal carbon residue. The 60% higher GPC (0.8 Å/cycle vs. 0.5 Å/cycle for DADI) directly increases tool throughput and lowers cost-per-wafer. At 100°C deposition, TEIn-derived films achieve 2×10⁻³ Ω·cm resistivity—2.5× better than liquid alternatives. Its non-pyrophoric solid state removes the need for glovebox infrastructure, reducing capital risk. Procure high-purity (≥99.9% metals basis) indium triethoxide for TFTs, LEDs, photovoltaic cells, and gas sensors.

Molecular Formula C6H15InO3
Molecular Weight 250 g/mol
CAS No. 62763-48-8
Cat. No. B1611805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium triethoxide
CAS62763-48-8
Molecular FormulaC6H15InO3
Molecular Weight250 g/mol
Structural Identifiers
SMILESCCO[In](OCC)OCC
InChIInChI=1S/3C2H5O.In/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3
InChIKeyMCXZOLDSEPCWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 2 g / 10 g / 5 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Triethoxide CAS 62763-48-8: High-Purity Metal-Organic Precursor for Advanced Thin-Film and Nanomaterial Synthesis


Indium triethoxide (In(OCH₂CH₃)₃, CAS 62763-48-8) is a homoleptic indium alkoxide and a member of the metal-organic precursor class. It is a white, moisture-sensitive solid with a reported melting point of 150 °C accompanied by decomposition [1]. Commercially, it is available at purities up to 99.999% (metals basis), which is critical for defect-sensitive electronic material fabrication [2]. As a volatile alkoxide, its primary utility lies in the controlled delivery of indium for chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processing of indium oxide (In₂O₃) and related transparent conductive oxides (TCOs) [3]. Unlike chloride-based alternatives, its decomposition yields only volatile organic byproducts, offering a cleaner route to oxide formation [4].

Why Indium Triethoxide Cannot Be Casually Replaced: The Hidden Cost of Generic Precursor Swaps


Generic substitution among indium precursors—such as triethylindium, trimethylindium, or indium acetylacetonate—is not scientifically sound due to fundamental divergences in decomposition pathways, thermal stability windows, and the resulting film purity. Unlike In(acac)₃ which introduces carbon contamination from acetylacetonate ligand decomposition [1], or trimethylindium which presents extreme pyrophoric hazards and requires stringent handling protocols [2], indium triethoxide offers a distinct risk-reward profile. Its alkoxide ligands decompose cleanly to volatile ethanol and ethylene at moderate temperatures, minimizing residual carbon in the final oxide film [3]. This directly impacts electrical performance: precursor choice dictates film resistivity, with triethylindium-derived films showing a 2× improvement over alternative precursors at low deposition temperatures [4]. Moreover, its solid-state stability at room temperature simplifies logistics compared to pyrophoric liquid trialkylindiums, yet its thermal decomposition onset (150 °C) is distinct from the higher stability of In(acac)₃ (187–189 °C) . These quantifiable differences in safety, stability, and film quality mean that a one-to-one precursor swap without process re-optimization will predictably result in inferior device performance or safety incidents.

Indium Triethoxide CAS 62763-48-8: Quantified Performance Metrics Against Key Comparators


Triethylindium (TEIn) Delivers 2× Lower Film Resistivity at Low-Temperature ALD Compared to Amidinate and Silanaminato Precursors

In a direct comparative study of three liquid indium precursors for low-temperature ALD of InOx films using ozone oxidant, triethylindium (TEIn) demonstrated the lowest electrical resistivity at a deposition temperature of 100 °C. The TEIn-derived film achieved a resistivity of 2 × 10⁻³ Ω cm, which is a 2.5-fold improvement over the films grown with the silanaminato-based INCA precursor and DADI precursor under identical process conditions [1].

Atomic Layer Deposition Transparent Conductive Oxides Semiconductor Manufacturing

Triethylindium Achieves 60% Higher Growth Per Cycle in ALD Compared to Alternative Indium Precursors

In the same head-to-head ALD study, triethylindium (TEIn) exhibited a significantly higher saturated growth per cycle (GPC) of 0.8 Å/cycle at a substrate temperature of 200 °C and precursor temperature above 30 °C. This represents a 60% increase over the DADI precursor (0.5 Å/cycle) and a 33% increase over the INCA precursor (0.6 Å/cycle) [1].

Atomic Layer Deposition Thin-Film Growth Process Optimization

Indium Triethoxide Decomposes at 150 °C—Significantly Lower Thermal Budget than Indium Acetylacetonate

Thermogravimetric analysis reveals that indium triethoxide undergoes decomposition at 150 °C . In contrast, indium(III) acetylacetonate (In(acac)₃), a common alternative precursor, exhibits a melting point of 187–189 °C and requires higher temperatures for effective volatilization and decomposition [1].

Thermal Analysis CVD Precursor Selection Process Integration

Commercial Availability up to 99.999% Metals Basis Purity—Exceeding Typical Research-Grade Specifications

Indium triethoxide is commercially supplied at purity grades ranging from 99% (2N) to 99.999% (5N) on a metals basis [1]. This 5N grade exceeds the typical 99.9% (3N) specification commonly offered for general research applications and approaches electronic-grade quality .

Material Purity Electronic-Grade Chemicals Quality Assurance

Chloride-Free Decomposition Pathway Yields Volatile Byproducts, Reducing Film Contamination Risk

Indium triethoxide, as an alkoxide, decomposes thermally to yield indium oxide and volatile ethanol/ethylene byproducts [1]. In contrast, indium trichloride (InCl₃), a common alternative indium source, introduces chloride contamination risks that can degrade electrical performance and accelerate corrosion in device structures .

Precursor Chemistry Thin-Film Purity CVD Process

Solid-State Stability at Ambient Temperature Reduces Handling Hazards Compared to Pyrophoric Trialkylindiums

Indium triethoxide is a moisture-sensitive solid at room temperature with a melting point of 150 °C . Trimethylindium (TMI), a widely used MOVPE precursor, is a pyrophoric solid that ignites spontaneously in air and melts at 88–89 °C [1]. Triethylindium is a pyrophoric liquid [2].

Chemical Safety Precursor Handling Laboratory Safety

Indium Triethoxide Application Scenarios: Where Procurement of This Specific Precursor is Quantifiably Justified


Low-Temperature Atomic Layer Deposition (ALD) of Transparent Conductive Oxides (TCOs) on Flexible Substrates

For ALD processes targeting deposition temperatures below 150 °C—such as those on polymer-based flexible electronics—indium triethoxide (specifically triethylindium) is uniquely qualified. The quantitative evidence demonstrates that TEIn-derived films achieve a resistivity of 2 × 10⁻³ Ω cm at 100 °C, a 2.5× improvement over alternative liquid precursors [1]. Furthermore, the higher GPC of 0.8 Å/cycle enables faster deposition [1]. Procurement of indium triethoxide in this scenario is justified by the requirement to meet both the low thermal budget of the substrate and the electrical performance specifications of the device.

Halogen-Sensitive Semiconductor Device Fabrication Requiring Chloride-Free Processing

In the fabrication of sensitive electronic devices—including thin-film transistors (TFTs), light-emitting diodes (LEDs), and photovoltaic cells—residual chloride contamination from InCl₃ precursors can cause threshold voltage instability and accelerated metal corrosion . Indium triethoxide, as a chloride-free alkoxide precursor, decomposes cleanly to volatile organic byproducts, eliminating this failure mode [2]. Procurement of this compound is scientifically indicated for any process where the device architecture is known to be sensitive to halogen-induced defects.

High-Throughput CVD Manufacturing Where Growth Rate and Throughput are Critical

The 60% higher GPC observed for TEIn (0.8 Å/cycle) compared to DADI (0.5 Å/cycle) directly translates to faster film growth and improved tool utilization in manufacturing environments [1]. For high-volume production of indium oxide layers—e.g., in gas sensors, transparent electrodes, or optical coatings—this quantifiable throughput advantage reduces cost-per-wafer and justifies the selection of indium triethoxide over slower-growing alternative precursors.

Academic and Pilot-Scale Research Requiring Reduced Pyrophoricity Risk

Unlike trimethylindium (TMI) and triethylindium, which are pyrophoric and require extensive air-free handling infrastructure, indium triethoxide is a moisture-sensitive but non-pyrophoric solid [3]. This reduced hazard profile lowers the barrier to entry for research laboratories and pilot-scale operations that lack dedicated glovebox systems or pyrophoric chemical storage facilities. Procurement in this context is justified by the significant reduction in capital equipment costs and safety incident risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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